molecular formula C19H17N5O3S B15002950 N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15002950
M. Wt: 395.4 g/mol
InChI Key: YSZGKPPTJLCHJP-UHFFFAOYSA-N
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Description

“N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrole ring, a cyano group, and a pyrimidine moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyano Group: This step can involve the reaction of the pyrrole derivative with a cyanating agent such as cyanogen bromide.

    Attachment of the Pyrimidine Moiety: This can be done through a nucleophilic substitution reaction where the pyrrole derivative reacts with a pyrimidine derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a suitable acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrrole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrrole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The cyano group and pyrimidine moiety could play crucial roles in binding to the target site, while the pyrrole ring might be involved in the overall stability and orientation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide: Lacks the pyrimidine moiety.

    2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Lacks the pyrrole ring and cyano group.

Uniqueness

The uniqueness of “N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” lies in its combination of a pyrrole ring, cyano group, and pyrimidine moiety. This combination is not commonly found in other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O3S/c1-11-13(9-20)18(24-17(11)12-6-4-3-5-7-12)21-15(26)10-28-19-22-14(25)8-16(23-19)27-2/h3-8,24H,10H2,1-2H3,(H,21,26)(H,22,23,25)

InChI Key

YSZGKPPTJLCHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=O)N2)OC)C3=CC=CC=C3

Origin of Product

United States

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